5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrroloisoxazoledione class, characterized by a bicyclic framework incorporating an isoxazole ring fused with a pyrrolidine-dione moiety. Key structural features include:
- Substituents: A 2-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 3, and a phenyl group at position 2.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-17-13-11-15(12-14-17)21-20-22(31-27(21)16-7-3-2-4-8-16)24(29)26(23(20)28)19-10-6-5-9-18(19)25/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWAVBYANPTJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301534-55-4 | |
| Record name | 5-(2-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, cytotoxicity, and other therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,4-d]isoxazole core with various substituents. The presence of the 2-chlorophenyl and 4-methoxyphenyl groups is believed to influence its interaction with biological targets.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole can modulate immune responses. Specific studies have shown that certain isoxazole derivatives inhibit humoral immune responses while stimulating cellular immunity. These interactions suggest a complex modulation of T-cell populations and cytokine production pathways, which may have implications for autoimmune diseases and immunotherapy strategies.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings demonstrate significant cytotoxicity at micromolar concentrations, although specific IC50 values remain to be fully elucidated through targeted studies. For instance, one study reported IC50 values for related compounds ranging from 1.13 to 6.28 µM against different cancer cell lines, indicating promising anticancer properties .
Antiviral Activity
Emerging research suggests potential antiviral properties of the compound. Some derivatives have shown effectiveness in inhibiting viral replication in cell cultures, pointing towards possible applications in treating viral infections.
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Significant cytotoxicity against breast cancer cells | 1.13 µM |
| Study B | Modulation of immune responses in murine models | N/A |
| Study C | Inhibition of viral replication in vitro | N/A |
The precise mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the structural features allow for interaction with specific receptors or enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Replacement of 4-methoxyphenyl with 4-(dimethylamino)phenyl (as in ) introduces stronger electron-donating properties, which could enhance interactions with electron-deficient receptors.
Functional Group Impact: The trifluoromethyl (-CF₃) group in and increases electronegativity and metabolic stability, a feature leveraged in agrochemical design .
Synthetic Feasibility :
- High-yield synthesis routes for isostructural compounds (e.g., ) suggest that the target compound and its analogs can be efficiently synthesized using dimethylformamide (DMF) crystallization.
Research Findings and Implications
- Agrochemical Potential: Analogous compounds with trifluoromethyl or chloro substituents (e.g., ) are linked to pesticidal activity, suggesting the target compound may share similar applications.
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -CF₃) at aryl positions enhance stability and receptor binding . Methoxy and dimethylamino groups modulate electronic profiles, influencing solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
